Molecular Weight and Elemental Composition Provide Unambiguous Mass Spectrometric Differentiation from the Parent Drug and Compendial Impurities
The Desulphur impurity (C16H14F3N3O, monoisotopic MW 321.11 Da) lacks both the sulfur atom and one oxygen atom present in Lansoprazole (C16H14F3N3O2S, MW 369.08 Da) and its compendial impurities. The mass difference of 48.0 Da from Lansoprazole and 64.0 Da from the sulfone impurity (USP Related Compound A, C16H14F3N3O3S, MW 385.07 Da) enables unequivocal identification by high‑resolution mass spectrometry (HRMS) without risk of isobaric interference [1]. This contrasts with the isobaric pairs that can occur among the common oxidation‑state impurities (sulfoxide, sulfone, N‑oxide), where mass differences are smaller and separation relies solely on chromatography.
| Evidence Dimension | Monoisotopic molecular weight (Da) |
|---|---|
| Target Compound Data | 321.11 Da (C16H14F3N3O) |
| Comparator Or Baseline | Lansoprazole: 369.08 Da (C16H14F3N3O2S); USP Related Compound A (sulfone): 385.07 Da (C16H14F3N3O3S); USP Impurity C (sulfide): 353.08 Da (C16H14F3N3OS) |
| Quantified Difference | Δ = 48.0 Da vs. Lansoprazole; Δ = 64.0 Da vs. sulfone; Δ = 32.0 Da vs. sulfide |
| Conditions | Calculated from molecular formulas; applicable to HRMS (ESI‑TOF or Orbitrap) analysis in positive ionization mode. |
Why This Matters
The large mass defect difference allows integration of this impurity into HRMS‑based multi‑impurity screens without requiring chromatographic separation, directly supporting procurement decisions for labs that rely on HRMS for high‑throughput purity analysis.
- [1] Veeprho Laboratories. 1409978-52-4: Lansoprazole Desulphur Impurity – Product Data Sheet. Available at: https://veeprho.com/impurities/1409978-52-4-lansoprazole-desulphur-impurity/ (accessed 2026-05-08). View Source
